molecular formula C9H11FN2O B13534227 3-(3-Fluorophenoxy)propanimidamide

3-(3-Fluorophenoxy)propanimidamide

Cat. No.: B13534227
M. Wt: 182.19 g/mol
InChI Key: YRANFNOJDCUWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)propanimidamide is an organic compound with the molecular formula C9H11FN2O It features a fluorophenoxy group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)propanimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorophenol and 3-chloropropionitrile.

    Formation of Intermediate: 3-Fluorophenol reacts with 3-chloropropionitrile in the presence of a base such as potassium carbonate to form 3-(3-fluorophenoxy)propanenitrile.

    Conversion to Propanimidamide: The nitrile group in 3-(3-fluorophenoxy)propanenitrile is then converted to an amidine group using reagents like ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Fluorophenoxypropanamide derivatives.

    Reduction: 3-(3-Fluorophenoxy)propylamine.

    Substitution: Various substituted phenoxypropanimidamides depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenoxy)propanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)propanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the amidine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)propanimidamide: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorophenoxy)propanimidamide: Chlorine atom instead of fluorine.

    3-(3-Methylphenoxy)propanimidamide: Methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenoxy)propanimidamide is unique due to the presence of the fluorine atom in the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-(3-fluorophenoxy)propanimidamide

InChI

InChI=1S/C9H11FN2O/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H3,11,12)

InChI Key

YRANFNOJDCUWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.